3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Overview
Description
The compound “3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring could potentially influence the compound’s reactivity and physical properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazolidinone ring, which is a type of heterocycle. It would also have two trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring. These groups could potentially influence the compound’s electronic properties and steric effects .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxazolidinone ring and the trifluoromethyl groups. The trifluoromethyl groups are electron-withdrawing, which could make the compound less reactive towards electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Peptide Synthesis
The trifluoromethyl groups in the compound can enhance the stability of peptides against enzymatic degradation, making it valuable for peptide synthesis. It can be used to introduce trifluoromethylated amino acids into peptides, which can significantly alter their physical and chemical properties, such as increasing lipophilicity or altering bioactivity .
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to introduce trifluoromethyl groups can be exploited to improve the pharmacokinetic properties of drug candidates. These modifications can lead to better membrane permeability, metabolic stability, and even the potential for creating new pharmacophores .
Material Science
The incorporation of trifluoromethyl groups into polymers can result in materials with enhanced properties, such as increased thermal stability, chemical resistance, and lower surface energy. This compound could be used as a precursor for the synthesis of such polymers .
Biochemical Research
Trifluoromethylated compounds are often used in biochemical research as probes or inhibitors due to their ability to mimic the natural substrates of enzymes. This particular compound could be used to study enzyme-substrate interactions and to develop enzyme inhibitors .
Fluorescent Probes
The compound can be used in the synthesis of fluorescent probes for biological imaging. The presence of trifluoromethyl groups can enhance the fluorescence quantum yield and photostability of these probes, making them useful for long-term imaging applications .
Antimicrobial Agents
The introduction of trifluoromethyl groups into antimicrobial peptides can enhance their activity. This compound can be utilized to synthesize peptides with improved antimicrobial properties, potentially leading to the development of new antibiotics .
Future Directions
properties
IUPAC Name |
3-[2-amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6N2O2/c1-5-9(12(16,17)18)22-10(21)20(5)8-3-2-6(4-7(8)19)11(13,14)15/h2-5,9H,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPYJVFQUFIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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